3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxy and methyl groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Methoxymethylation and Methylation: These steps involve the use of reagents like methoxymethyl chloride and methyl iodide under controlled conditions to introduce the methoxymethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
This compound has shown potential in medicinal chemistry due to its biological activities. It is being investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the methoxymethyl group.
3-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the methoxymethyl group and has a different substitution pattern.
Uniqueness
The presence of the methoxymethyl group in 3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one distinguishes it from similar compounds
Properties
Molecular Formula |
C17H19N3O4 |
---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C17H19N3O4/c1-10-7-15(21)20-17(18-10)16(12(19-20)9-22-2)11-5-6-13(23-3)14(8-11)24-4/h5-8,19H,9H2,1-4H3 |
InChI Key |
DHBYFENFUMFYOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)COC)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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